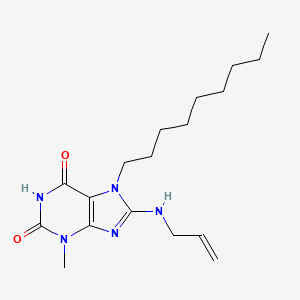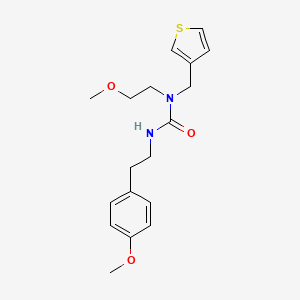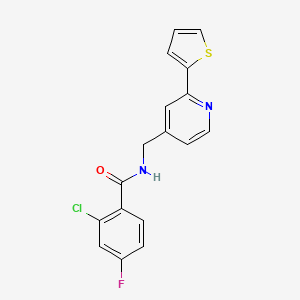
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonistic Properties on Human Adenosine A3 Receptors
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide has been evaluated for its antagonistic properties on human adenosine A3 receptors. A study demonstrated that derivatives of this compound, particularly those with a methoxy group in the 4-position of the phenyl ring and specific acetyl or propionyl substitutions, exhibit significant increases in binding affinity and selectivity for human adenosine A3 receptors. The research highlights the potential of this compound in modulating adenosine A3 receptor activities, which is crucial for various physiological processes (Jung et al., 2004).
Antimicrobial Activity
Another area of research interest is the compound's antimicrobial efficacy. A series of 1,3,4-thiadiazole derivatives, related to this compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed significant in vitro activity against various microbial strains, highlighting their potential as a scaffold for developing new antimicrobial agents (Noolvi et al., 2016).
Anticancer and Antiviral Activities
The compound's derivatives have also been investigated for their anticancer and antiviral activities. Research on 2-pyrazoline-substituted 4-thiazolidinones, derived from this chemical structure, demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain. These findings suggest the compound's potential utility in developing therapies for leukemia and viral infections (Havrylyuk et al., 2013).
Anti-HIV Activity
Furthermore, the compound's relevance extends to anti-HIV activity, with derivatives showing promising inhibitory effects against HIV-1 and HIV-2 in vitro. This underscores its potential as a lead compound in the search for new antiviral agents effective against HIV (Hamad et al., 2010).
Glutaminase Inhibition
Additionally, derivatives of this compound have been explored as inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. The research identified potent analogs with improved solubility and in vitro efficacy against human lymphoma B cells, suggesting potential applications in cancer therapy (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-3-7-14(8-4-12)19-16(22)11-24-18-20-17(21-25-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYMTWHGQFERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)
![2-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide](/img/structure/B2876706.png)





![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-3-carboxamide](/img/structure/B2876716.png)

![methyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B2876718.png)


![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)
